molecular formula C8H16IO4P B12608145 Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate CAS No. 650612-99-0

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Cat. No.: B12608145
CAS No.: 650612-99-0
M. Wt: 334.09 g/mol
InChI Key: BTQLROFYVJJXMP-UHFFFAOYSA-N
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Description

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an iodine atom, a methoxy group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate iodoalkene under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Scientific Research Applications

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate exerts its effects involves the interaction of its functional groups with molecular targets. The iodine atom and phosphonate ester can participate in various chemical reactions, modifying the structure and function of target molecules. The methoxy group can also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1-bromo-3-methoxyprop-1-en-1-yl)phosphonate
  • Diethyl (1-chloro-3-methoxyprop-1-en-1-yl)phosphonate
  • Diethyl (1-fluoro-3-methoxyprop-1-en-1-yl)phosphonate

Uniqueness

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

650612-99-0

Molecular Formula

C8H16IO4P

Molecular Weight

334.09 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-iodo-3-methoxyprop-1-ene

InChI

InChI=1S/C8H16IO4P/c1-4-12-14(10,13-5-2)8(9)6-7-11-3/h6H,4-5,7H2,1-3H3

InChI Key

BTQLROFYVJJXMP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CCOC)I)OCC

Origin of Product

United States

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